Cas no 1554040-72-0 (tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate)

Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of pyrrolidine-based scaffolds. Its Boc-protected amine and ethoxyamino functional groups enhance stability while allowing selective deprotection or further derivatization under mild conditions. This compound is commonly employed in pharmaceutical and agrochemical research, where precise control over molecular architecture is critical. The tert-butyloxycarbonyl (Boc) group facilitates handling and purification, while the ethoxyamino moiety offers reactivity for cross-coupling or condensation reactions. Its well-defined stereochemistry and compatibility with a range of reaction conditions make it a reliable building block for the development of bioactive molecules.
tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate structure
1554040-72-0 structure
Product name:tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate
CAS No:1554040-72-0
MF:C11H22N2O3
MW:230.303983211517
CID:5716091
PubChem ID:82709132

tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS021026913
    • 1554040-72-0
    • TERT-BUTYL 3-(ETHOXYAMINO)PYRROLIDINE-1-CARBOXYLATE
    • EN300-740069
    • TERT-BUTYL3-(ETHOXYAMINO)PYRROLIDINE-1-CARBOXYLATE
    • 1-Pyrrolidinecarboxylic acid, 3-(ethoxyamino)-, 1,1-dimethylethyl ester
    • tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate
    • Inchi: 1S/C11H22N2O3/c1-5-15-12-9-6-7-13(8-9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3
    • InChI Key: FQKHQDIRIHXFDY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C1)NOCC)=O

Computed Properties

  • Exact Mass: 230.16304257g/mol
  • Monoisotopic Mass: 230.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Predicted)
  • Boiling Point: 294.2±50.0 °C(Predicted)
  • pka: 4.47±0.20(Predicted)

tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-740069-1.0g
tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate
1554040-72-0
1g
$0.0 2023-06-07

tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate Related Literature

Additional information on tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate

Professional Introduction to Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate (CAS No. 1554040-72-0)

Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate (CAS No. 1554040-72-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various research applications, particularly in drug discovery and development.

The molecular structure of Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate consists of a pyrrolidine core substituted with an ethoxyamino group and a tert-butyl carboxylate moiety. This configuration imparts distinct chemical and pharmacological characteristics, making it an intriguing subject for synthetic modifications and biological evaluations. The presence of the ethoxyamino group suggests potential interactions with biological targets, while the tert-butyl carboxylate functionality enhances solubility and stability, crucial factors in pharmaceutical formulations.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The compound Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate aligns with this trend, as it combines the structural features of pyrrolidine with functional groups that are known to influence receptor binding and metabolic stability.

One of the most compelling aspects of Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate is its potential application in the design of novel therapeutic agents. The ethoxyamino group can serve as a hinge-binding motif, facilitating interactions with target proteins such as kinases and transcription factors. Additionally, the tert-butyl carboxylate moiety can be engineered to optimize pharmacokinetic properties, including bioavailability and half-life. These attributes make it a promising scaffold for further derivatization and lead optimization.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. The use of molecular modeling techniques has been instrumental in predicting the binding affinity and selectivity of Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate towards specific targets. These computational studies have provided valuable insights into the structural requirements necessary for effective drug-like properties, guiding the design of next-generation analogs.

The synthesis of Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate presents unique challenges due to its complex structural features. However, recent methodologies have improved the efficiency and scalability of its preparation. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrrolidine ring system with high regioselectivity. Furthermore, protecting group strategies have been refined to ensure the stability of reactive functional groups during synthetic transformations.

In vitro studies have begun to elucidate the pharmacological profile of Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate. Initial experiments suggest that this compound exhibits moderate activity against certain kinases, making it a potential candidate for further investigation in oncology research. Additionally, its interaction with other biological targets has been explored using biochemical assays, revealing additional therapeutic possibilities in areas such as inflammation and neurodegeneration.

The development of novel drug candidates relies heavily on robust analytical techniques to characterize their chemical properties and assess their purity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods for analyzing Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate. These techniques provide detailed information about its molecular structure, purity, and stability under various conditions.

The future prospects for Tert-Butyl 3-(Ethoxyamino)pyrrolidine-1-carboxylate are promising, with ongoing research aimed at expanding its applications in drug discovery. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential as a therapeutic agent. By leveraging cutting-edge technologies and innovative approaches, this compound is poised to make significant contributions to the field of medicinal chemistry.

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